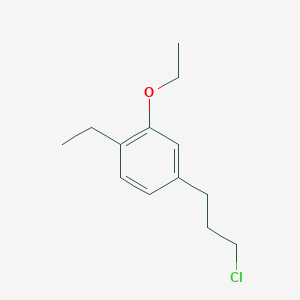
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 3-ethoxy-4-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-(3-propyl)-3-ethoxy-4-ethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 1-(3-hydroxypropyl)-3-ethoxy-4-ethylbenzene or 1-(3-cyanopropyl)-3-ethoxy-4-ethylbenzene.
Oxidation: Formation of 3-ethoxy-4-ethylbenzaldehyde or 3-ethoxy-4-ethylbenzoic acid.
Reduction: Formation of 1-(3-propyl)-3-ethoxy-4-ethylbenzene.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of aromatic hydrocarbons on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds. The ethoxy and ethyl groups can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-3-methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-4-ethylbenzene: Lacks the ethoxy group, making it less polar.
1-(3-Chloropropyl)-3-ethoxybenzene: Lacks the ethyl group, affecting its steric and electronic properties.
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both ethoxy and ethyl groups can influence its solubility, boiling point, and reactivity compared to similar compounds. This makes it a valuable compound for various applications in organic synthesis and industrial chemistry.
Propriétés
Formule moléculaire |
C13H19ClO |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-2-ethoxy-1-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-12-8-7-11(6-5-9-14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
SQJYKUIMYGTRCT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)CCCCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


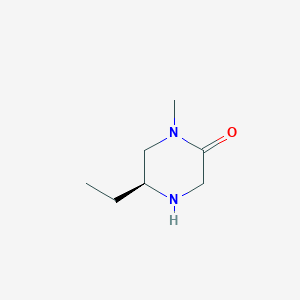
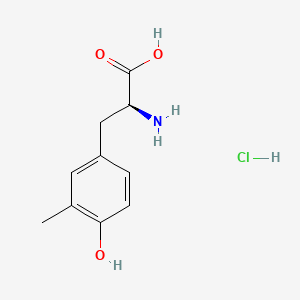
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
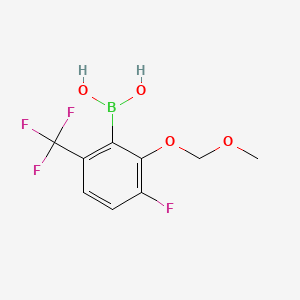
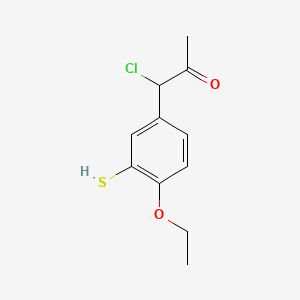
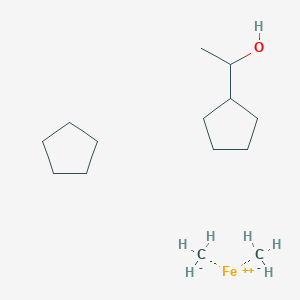
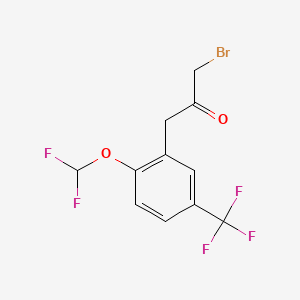
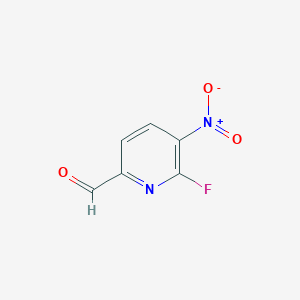
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
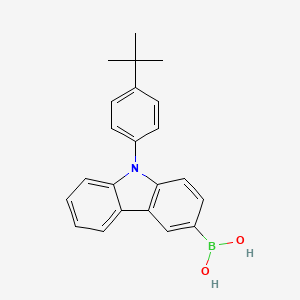
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)

